molecular formula C7H9ClN2O B12969799 2-Chloro-3-methoxy-5,6-dimethylpyrazine

2-Chloro-3-methoxy-5,6-dimethylpyrazine

Cat. No.: B12969799
M. Wt: 172.61 g/mol
InChI Key: DCPAWKRCHKUFHR-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-5,6-dimethylpyrazine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2O. This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of chlorine, methoxy, and dimethyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-5,6-dimethylpyrazine typically involves the chlorination of 3-methoxy-5,6-dimethylpyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: The methoxy group can undergo oxidation to form a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 3-methoxy-5,6-dimethylpyrazine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or methanol, temperatures ranging from 0°C to 50°C.

    Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, temperatures ranging from 20°C to 80°C.

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran, temperatures ranging from -10°C to 25°C.

Major Products:

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Carbonyl-containing derivatives.

    Reduction: 3-Methoxy-5,6-dimethylpyrazine.

Scientific Research Applications

2-Chloro-3-methoxy-5,6-dimethylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-5,6-dimethylpyrazine involves its interaction with various molecular targets and pathways. The chlorine and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. These interactions can result in antimicrobial, antifungal, or other biological effects, depending on the specific target and context.

Comparison with Similar Compounds

    2-Methoxy-3,5-dimethylpyrazine: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chloro-3,5-dimethylpyrazine:

    3-Methoxy-2,5-dimethylpyrazine: Different substitution pattern, leading to variations in reactivity and biological activity.

Uniqueness: 2-Chloro-3-methoxy-5,6-dimethylpyrazine is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-3-methoxy-5,6-dimethylpyrazine

InChI

InChI=1S/C7H9ClN2O/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3

InChI Key

DCPAWKRCHKUFHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)OC)Cl)C

Origin of Product

United States

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